2-(2,3-dihydro-1H-inden-4-yl)acetic acid
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Overview
Description
2-(2,3-dihydro-1H-inden-4-yl)acetic acid is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of an indane moiety attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)acetic acid typically involves the reaction of 2,3-dihydro-1H-indene with a suitable acetic acid derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,3-dihydro-1H-indene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indane derivatives with various functional groups.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-(2,3-dihydro-1H-inden-2-ylthio)acetic acid: A related compound with a sulfur atom in the indane moiety.
Uniqueness
2-(2,3-dihydro-1H-inden-4-yl)acetic acid is unique due to its specific structural configuration and the presence of the acetic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yl)acetic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2,(H,12,13) |
InChI Key |
UTDVHUXMAILLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CC(=O)O |
Origin of Product |
United States |
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